A Technical Guide to the Physical Properties of 4-Aminobenzene-1,3-diol hydrochloride
A Technical Guide to the Physical Properties of 4-Aminobenzene-1,3-diol hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzene-1,3-diol hydrochloride, also known by its synonyms 4-Aminoresorcinol hydrochloride and 2,4-Dihydroxyaniline hydrochloride, is an organic compound with significant applications as a chemical intermediate, particularly in the synthesis of dyes.[1][2] Its structure, featuring both amine and hydroxyl functional groups on a benzene ring, makes it a versatile building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2]
This document provides a comprehensive overview of the core physicochemical properties of 4-Aminobenzene-1,3-diol hydrochloride (CAS No: 34781-86-7). It includes tabulated quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate its chemical context and analytical workflows.
Physicochemical Properties
The physical and chemical properties of 4-Aminobenzene-1,3-diol hydrochloride are summarized below. Data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | 4-aminobenzene-1,3-diol;hydrochloride | [3] |
| Synonyms | 4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride | [3][4] |
| CAS Number | 34781-86-7 | [3][4] |
| Molecular Formula | C₆H₈ClNO₂ | [3][5] |
| Molecular Weight | 161.58 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | 220 °C (decomposes) | [1][4][5][6][7] |
| Boiling Point | 345.2 °C at 760 mmHg (Calculated, for free base) | [1][5] |
| Density | 1.412 g/cm³ (Calculated) | [5] |
| Solubility | High solubility in water | [1][2] |
| pKa | Data not readily available in literature |
Spectral Information
While specific spectral data such as NMR peak lists or detailed IR absorption frequencies are typically proprietary and found in subscription databases, standard spectral analyses have been performed on this compound.
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Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available through commercial databases such as SpectraBase, with original samples sourced from Aldrich Chemical Company.[3]
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Other Techniques: Chemical database entries suggest the existence of NMR, HPLC, and LC-MS data, though the raw data is not publicly accessible.
Diagrams and Workflows
Logical Relationship: Salt Formation
The title compound is the hydrochloride salt of the free base, 4-Aminoresorcinol. This salt is formed through a standard acid-base reaction where the basic amino group is protonated by hydrochloric acid. This conversion is critical as it significantly increases the compound's water solubility.
Experimental Workflow: Physicochemical Characterization
The determination of the physical properties presented in this guide follows a standard analytical workflow. This process ensures a systematic and accurate characterization of a new or uncharacterized chemical sample.
Application Workflow: Use as a Dye Intermediate
4-Aminobenzene-1,3-diol hydrochloride is a known precursor in the dye industry. A typical application involves its use in a coupling reaction, often following diazotization, to form azo dyes, which are a large class of colored organic compounds.
Experimental Protocols
The following sections detail standardized laboratory protocols for determining key physical properties cited in this guide.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the determination of a melting point range for a solid organic compound using a standard melting point apparatus (e.g., Mel-Temp).
Objective: To determine the temperature range over which the solid sample transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[5]
Materials:
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4-Aminobenzene-1,3-diol hydrochloride, finely powdered and dry
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Glass capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[1]
-
Packing the Sample: Invert the tube and tap its sealed end firmly on a hard surface to pack the solid into the bottom. Alternatively, drop the tube down a longer piece of glass tubing to achieve dense packing. The final packed sample height should be 2-3 mm.[1]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[1]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.[1]
-
Measurement: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]
-
Record the Range: Observe the sample through the magnifying eyepiece. Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For this compound, a literature value is approximately 220 °C, at which point it also decomposes.[4][6][7]
-
Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.
Protocol: Qualitative Solubility Assessment
This protocol provides a method to determine the solubility of a compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.
Objective: To classify the compound's solubility in water, dilute acid, and dilute base.
Materials:
-
4-Aminobenzene-1,3-diol hydrochloride
-
Small test tubes (e.g., 13x100 mm)
-
Graduated pipettes or cylinders
-
Solvents: Deionized water, 5% w/v Hydrochloric Acid (HCl), 5% w/v Sodium Hydroxide (NaOH)
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Weigh approximately 25 mg of the compound and place it into a clean, dry test tube. This will be repeated for each solvent.[6]
-
Solvent Addition: Add 0.75 mL of the first solvent (e.g., deionized water) to the test tube.[6]
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[6]
-
Observation: Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear cloudy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Recording: Record the observation for the solvent.
-
Repeat: Repeat steps 1-5 for each of the other solvents (5% HCl, 5% NaOH).
-
Interpretation for 4-Aminobenzene-1,3-diol hydrochloride:
-
Water: As a hydrochloride salt of a polar molecule, it is expected to be highly soluble in water.[1][2]
-
5% HCl: The compound is already a hydrochloride salt; it should remain soluble in dilute acid as the amine is already protonated.
-
5% NaOH: The strong base will deprotonate the phenolic hydroxyl groups and the protonated amine, forming the sodium salt of the free base, which is also expected to be water-soluble.
-
This document is intended for research and development purposes only. All laboratory procedures should be conducted with appropriate personal protective equipment and in accordance with established safety guidelines.
References
- 1. chembk.com [chembk.com]
- 2. CAS 34781-86-7: 4-aminoresorcinol hydrochloride [cymitquimica.com]
- 3. 4-Aminobenzene-1,3-diol hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-氨基间苯二酚 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. cacheby.com [cacheby.com]
- 7. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [chemicalbook.com]
